molecular formula C7H15N3OS B4818644 2-acetyl-N-isobutylhydrazinecarbothioamide

2-acetyl-N-isobutylhydrazinecarbothioamide

Cat. No. B4818644
M. Wt: 189.28 g/mol
InChI Key: HXCPXCBZZCZRNE-UHFFFAOYSA-N
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Description

2-acetyl-N-isobutylhydrazinecarbothioamide, also known as AIBN, is a chemical compound that has been widely used in scientific research. It is a derivative of hydrazine and is commonly used as a radical initiator in polymerization reactions. AIBN has also been found to have potential applications in the field of medicine, particularly in the treatment of cancer.

Mechanism of Action

2-acetyl-N-isobutylhydrazinecarbothioamide works by generating free radicals, which can initiate polymerization reactions. In the case of cancer treatment, 2-acetyl-N-isobutylhydrazinecarbothioamide has been found to induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action makes 2-acetyl-N-isobutylhydrazinecarbothioamide a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects
2-acetyl-N-isobutylhydrazinecarbothioamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of tumor cells. 2-acetyl-N-isobutylhydrazinecarbothioamide has also been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-acetyl-N-isobutylhydrazinecarbothioamide in lab experiments is its ability to initiate polymerization reactions quickly and efficiently. 2-acetyl-N-isobutylhydrazinecarbothioamide is also relatively easy to handle and has a long shelf life. However, there are also some limitations to using 2-acetyl-N-isobutylhydrazinecarbothioamide in lab experiments. It can be toxic if ingested or inhaled, and care must be taken when handling it. 2-acetyl-N-isobutylhydrazinecarbothioamide can also be expensive, which may limit its use in some research settings.

Future Directions

There are a number of future directions for research involving 2-acetyl-N-isobutylhydrazinecarbothioamide. One area of interest is the development of new cancer treatments based on 2-acetyl-N-isobutylhydrazinecarbothioamide's ability to induce apoptosis in cancer cells. Another area of interest is the use of 2-acetyl-N-isobutylhydrazinecarbothioamide in the development of new materials with unique properties, such as self-healing materials. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-acetyl-N-isobutylhydrazinecarbothioamide, as well as its potential applications in other areas of research.

Scientific Research Applications

2-acetyl-N-isobutylhydrazinecarbothioamide has been used extensively in scientific research, particularly in the field of polymer chemistry. It is commonly used as a radical initiator in the polymerization of vinyl monomers, such as styrene and methyl methacrylate. 2-acetyl-N-isobutylhydrazinecarbothioamide has also been found to have potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been used in the development of new cancer treatments.

properties

IUPAC Name

1-acetamido-3-(2-methylpropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3OS/c1-5(2)4-8-7(12)10-9-6(3)11/h5H,4H2,1-3H3,(H,9,11)(H2,8,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCPXCBZZCZRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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